1-Ethyl 14-methyl 3-oxotetradecanedioate
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Overview
Description
1-Ethyl 14-methyl 3-oxotetradecanedioate is an organic compound with the molecular formula C₁₇H₃₀O₅ and a molecular weight of 314.42 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an ester functional group and a long aliphatic chain .
Preparation Methods
The synthesis of 1-Ethyl 14-methyl 3-oxotetradecanedioate typically involves esterification reactions. One common method is the reaction of 14-methyl 3-oxotetradecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl 14-methyl 3-oxotetradecanedioate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Amines, alcohols
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted esters or amides .
Scientific Research Applications
1-Ethyl 14-methyl 3-oxotetradecanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl 14-methyl 3-oxotetradecanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with cellular pathways, modulating enzyme activity and influencing biochemical processes .
Comparison with Similar Compounds
1-Ethyl 14-methyl 3-oxotetradecanedioate can be compared with similar compounds such as:
1-Ethyl 14-methyl 3-oxotetradecanoate: Similar structure but lacks the second carboxyl group, resulting in different reactivity and applications.
1-Methyl 14-ethyl 3-oxotetradecanedioate: Structural isomer with different positioning of the ethyl and methyl groups, leading to variations in chemical behavior.
1-Ethyl 14-methyl 3-oxotetradecanedioic acid: The acid form of the compound, which exhibits different solubility and reactivity properties.
Properties
IUPAC Name |
1-O-ethyl 14-O-methyl 3-oxotetradecanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O5/c1-3-22-17(20)14-15(18)12-10-8-6-4-5-7-9-11-13-16(19)21-2/h3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHOCXEDMJGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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